molecular formula C20H19FN2O4S B6550784 N-[(2,3-dimethoxyphenyl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040658-39-6

N-[(2,3-dimethoxyphenyl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6550784
CAS No.: 1040658-39-6
M. Wt: 402.4 g/mol
InChI Key: KEBXXBJJFYLRHM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dimethoxyphenylmethyl group attached to an acetamide core, which is further linked via a sulfanyl bridge to a 5-(4-fluorophenyl)-1,3-oxazol-2-yl moiety. The structural complexity arises from the interplay of electron-donating methoxy groups, the electronegative fluorine atom, and the heterocyclic oxazole ring.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-25-16-5-3-4-14(19(16)26-2)10-22-18(24)12-28-20-23-11-17(27-20)13-6-8-15(21)9-7-13/h3-9,11H,10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBXXBJJFYLRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with selected analogues:

Compound Name Core Structure Key Substituents/Modifications Potential Impact on Properties References
N-[(2,3-Dimethoxyphenyl)methyl]-2-{[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]sulfanyl}acetamide 1,3-Oxazole 4-Fluorophenyl, 2,3-dimethoxyphenylmethyl Enhanced electron-withdrawing effects (fluorine), improved lipophilicity (methoxy groups)
N-(3-Methoxyphenyl)-2-{[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 2-Methoxyphenyl, 3-methoxyphenyl Increased metabolic stability (oxadiazole) but reduced π-π stacking (methoxy positioning)
N-(2,3-Dimethylphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Methoxyphenyl, phenoxymethyl, dimethylphenyl Improved hydrogen bonding (triazole nitrogen), steric hindrance (phenoxymethyl)
N-(2,5-Dimethoxyphenyl)-2-(1-Methyltetrazol-5-yl)sulfanylacetamide Tetrazole 1-Methyltetrazole, 2,5-dimethoxyphenyl Enhanced acidity (tetrazole), altered solubility (dimethoxy groups)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(Methylsulfanyl)phenyl]acetamide Pyrazole Methylsulfanylphenyl, dihydro-pyrazol-4-yl Increased conformational rigidity (pyrazole), potential sulfur-mediated interactions
Key Observations:
  • Oxazole vs.
  • Substituent Effects : The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, which could enhance receptor affinity compared to nitro- or methoxy-substituted analogs (e.g., ). Methoxy groups in the dimethoxyphenylmethyl moiety likely improve membrane permeability .
  • Steric and Conformational Differences: Bulky substituents like phenoxymethyl in may hinder rotational freedom, whereas the smaller fluorine atom in the target compound minimizes steric interference .

Pharmacological and Functional Comparisons

Anti-Exudative Activity:

Acetamide derivatives with sulfanyl-linked heterocycles, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .

Crystallographic and Stability Data:

N-Substituted 2-arylacetamides, such as those reported in , exhibit conformational flexibility influenced by substituents. The dihedral angles between aromatic rings in these compounds (e.g., 54.8°–77.5° in ) affect molecular packing and stability. The target compound’s methoxy groups may promote tighter crystal packing compared to methyl or chloro substituents .

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